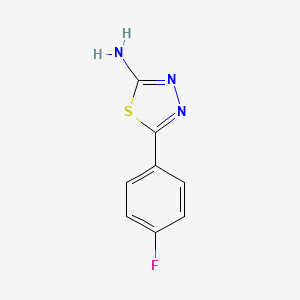

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3S/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSVCKNLHZWSNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(S2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339176 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942-70-1 | |

| Record name | 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

Abstract

5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry. As a key structural motif, the 2-amino-1,3,4-thiadiazole scaffold is present in a variety of molecules exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The presence of a fluorophenyl group can further enhance biological activity and pharmacokinetic properties. This document provides an in-depth technical guide on a common and effective method for its synthesis and details the standard analytical techniques used for its characterization.

Synthesis Pathway

The most prevalent and straightforward synthesis of this compound involves the acid-catalyzed cyclization and dehydration of a substituted thiosemicarbazide intermediate. The precursor, 1-(4-fluorobenzoyl)thiosemicarbazide, is first synthesized from 4-fluorobenzoic acid (or its ester derivative) and thiosemicarbazide. This intermediate is then treated with a strong dehydrating agent, such as concentrated sulfuric acid, to induce intramolecular cyclization, forming the desired 1,3,4-thiadiazole ring.[3]

Caption: Synthesis pathway of this compound.

Experimental Protocol: Synthesis

This protocol is adapted from the dehydrocyclization method described by Upadhyay and Mishra.[3]

Step 1: Synthesis of 1-(4-Fluorobenzoyl)thiosemicarbazide (Intermediate)

-

To a solution of 4-fluorobenzoyl chloride (0.1 mol) in a suitable solvent (e.g., acetone or THF), add thiosemicarbazide (0.1 mol).

-

Add a base, such as pyridine (0.1 mol), dropwise to the mixture to neutralize the HCl formed during the reaction.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water, and dry. Recrystallize from ethanol to obtain pure 1-(4-fluorobenzoyl)thiosemicarbazide.

Step 2: Synthesis of this compound (Final Product)

-

Carefully add 1-(4-fluorobenzoyl)thiosemicarbazide (0.02 mol) portion-wise to cold (0-5 °C) concentrated sulfuric acid (20 mL) with constant stirring.

-

After the addition is complete, heat the mixture to 60-70 °C and maintain this temperature for approximately 5 hours.

-

Allow the reaction mixture to cool to room temperature overnight.

-

Carefully pour the mixture onto crushed ice.

-

Neutralize the solution by adding a sufficient quantity of ammonium hydroxide (NH₄OH) solution until a precipitate forms.

-

Filter the crude product and wash it thoroughly with distilled water to remove any residual sulfates.

-

Dry the product and recrystallize from a suitable solvent like chloroform or an ethanol-water mixture.[3]

Expected Yield: Approximately 60-65%.[3]

Characterization

The identity and purity of the synthesized this compound are confirmed through various analytical and spectroscopic techniques. The workflow typically involves determining the melting point followed by spectroscopic analysis.

Caption: General workflow for the characterization of the synthesized compound.

Physical and Spectroscopic Data

The following tables summarize the key quantitative data used to characterize this compound.

Table 1: Physical Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆FN₃S | [3] |

| Molecular Weight | 195.22 g/mol | [3] |

| Physical Form | Solid |

| Melting Point | 233-235 °C |[3] |

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|

| 3372 | N-H stretching (amine) | [3] |

| 3064 | C-H stretching (aromatic) | [3] |

| 1632 | C=N stretching (thiadiazole ring) | [3] |

| 1562-1448 | C=C stretching (aromatic ring) | [3] |

| 1056 | C-F stretching | [3] |

| 862 | C-S-C stretching (thiadiazole ring) |[3] |

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Reference |

|---|---|---|

| 175.2 | C5 of thiadiazole ring | [3] |

| 163.1 | C4' of fluorophenyl ring (C-F) | [3] |

| 162.2 | C2 of thiadiazole ring (C-NH₂) | [3] |

| 130.3 - 115.0 | Aromatic carbons of fluorophenyl ring |[3] |

Table 4: Mass Spectrometry (MS) Data

| m/z Value | Assignment | Reference |

|---|

| 195 | [M]⁺ (Molecular Ion) |[3] |

Experimental Protocols: Characterization

-

Melting Point Determination: The melting point is determined using a standard open capillary tube method on a calibrated melting point apparatus. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid.[3]

-

FT-IR Spectroscopy: The IR spectrum is recorded using a Fourier-Transform Infrared spectrophotometer. The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over a range of 4000-400 cm⁻¹.[3]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). The sample is dissolved in a deuterated solvent, typically dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal reference standard.[3]

-

Mass Spectrometry: The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or by direct infusion. This analysis provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.[3]

References

The Ascendant Therapeutic Potential of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Among its numerous derivatives, those featuring a 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine core have emerged as a promising class of compounds with potent biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The introduction of a fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making these derivatives particularly attractive for drug discovery programs. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of these compounds, with a focus on quantitative data, detailed experimental protocols, and the elucidation of relevant signaling pathways.

Synthesis of the Core Scaffold

The synthesis of this compound derivatives typically commences with the reaction of 4-fluorobenzoic acid with thiosemicarbazide. A common synthetic route involves the cyclization of an intermediate thiosemicarbazone, which can be achieved using various dehydrating agents such as concentrated sulfuric acid or phosphorus oxychloride. The resulting 2-amino-5-(4-fluorophenyl)-1,3,4-thiadiazole serves as a versatile building block for further derivatization at the amino group, leading to a diverse library of compounds with a wide range of biological activities.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant efficacy in various biological assays. The following tables summarize the quantitative data from key studies, highlighting their potential as therapeutic agents.

Antimicrobial Activity

The antimicrobial potential of these compounds has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric for quantifying their efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Various Microorganisms

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | 20-28 | Aspergillus niger | 32-42 | [1] |

| Bacillus subtilis | 20-28 | Candida albicans | 32-42 | [1] | |

| Schiff Base Derivative 1 | Escherichia coli | >100 | Candida albicans | 50 | [2] |

| Schiff Base Derivative 2 | Staphylococcus aureus | 25 | Aspergillus flavus | 50 | [2] |

Note: The activity can vary significantly based on the specific derivatization of the 2-amino group.

Anticancer Activity

The cytotoxic effects of these derivatives have been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) or the growth inhibitory concentration (GI50) are reported as measures of their anticancer potency.

Table 2: Anticancer Activity (IC50/GI50) of this compound Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| This compound | Breast (MCF-7) | 46.8 | [3] |

| N-Benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | Breast (MDA-MB-231) | <10 | [3] |

| Schiff Base of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine | Cervix (HeLa) | 5.86 | [2] |

| Liver (Hep-G2) | 3.42 | [2] | |

| Breast (MCF-7) | 1.28 | [2] | |

| 2-(4-Fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | Lung (A549) | Not specified | [4] |

Enzyme Inhibition

Certain derivatives have been shown to be potent inhibitors of specific enzymes, such as carbonic anhydrase, which is implicated in various physiological and pathological processes.

Table 3: Enzyme Inhibitory Activity of this compound Derivatives

| Compound/Derivative | Enzyme | IC50/Ki (µM) | Reference |

| Sulfonamide derivatives | Carbonic Anhydrase II | 0.1 - 10 | [5] |

| Carbonic Anhydrase IX | 0.05 - 5 | [5] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the key experimental protocols used to assess the biological activity of this compound derivatives.

General Synthesis of this compound

Caption: General workflow for the synthesis of the core scaffold.

A mixture of 4-fluorobenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is treated with a cyclizing agent, such as concentrated sulfuric acid or phosphorus oxychloride (excess). The reaction mixture is typically heated under reflux for several hours. After completion of the reaction, the mixture is cooled and poured onto crushed ice, followed by neutralization with a suitable base (e.g., ammonia solution). The resulting precipitate is filtered, washed with water, and purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure this compound.

Antimicrobial Susceptibility Testing: Disk Diffusion Method

Caption: Workflow for the disk diffusion antimicrobial assay.

Bacterial or fungal cultures are grown to a specific turbidity (e.g., 0.5 McFarland standard). A sterile cotton swab is dipped into the inoculum and spread evenly over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi). Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the surface of the inoculated agar plate. A disc impregnated with the solvent alone serves as a negative control, and a disc with a standard antibiotic (e.g., ciprofloxacin) or antifungal (e.g., fluconazole) serves as a positive control. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi). The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited) in millimeters.

Anticancer Activity Assessment: MTT Assay

References

- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activities of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry.

Core Compound Identity

CAS Number: 942-70-1[1][2][3][4][5]

Chemical Name: this compound[1][2][3][6]

Synonyms: 2-Amino-5-(4-fluorophenyl)-1,3,4-thiadiazole, 5-(p-Fluorophenyl)-2-amino-1,3,4-thiadiazole[3][5]

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C8H6FN3S | [2][3][5] |

| Molecular Weight | 195.22 g/mol | [5][7] |

| Melting Point | 238-243 °C | [5][8] |

| Appearance | White to off-white solid | [5][8] |

| Storage Temperature | 2-8°C, protect from light | [5][8] |

| Hazard Statements | H302 (Harmful if swallowed), H319 (Causes serious eye irritation) | [2][3] |

| Precautionary Statements | P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [2][3] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acid-catalyzed cyclization of a corresponding thiosemicarbazide precursor. Below is a detailed methodology based on established protocols.

General Synthesis Method: Dehydrocyclization of 4-(4-Fluorobenzoyl)thiosemicarbazide

This common and effective method involves the intramolecular cyclization of a thiosemicarbazide derivative in the presence of a strong acid, such as concentrated sulfuric acid.[7]

Experimental Protocol:

-

Preparation of the Precursor: The synthesis starts with the preparation of 4-(4-fluorobenzoyl)thiosemicarbazide. This can be achieved by reacting 4-fluorobenzoyl chloride with thiosemicarbazide in a suitable solvent.

-

Cyclization Reaction: To a flask containing concentrated sulfuric acid, cooled in an ice bath, 4-(4-fluorobenzoyl)thiosemicarbazide is added portion-wise with constant stirring.

-

Heating: The reaction mixture is then gently heated to 60-70°C for several hours to facilitate the cyclization.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.

-

Precipitation: The acidic solution is neutralized with a base, such as ammonium hydroxide, to precipitate the crude product.

-

Purification: The resulting solid is collected by filtration, washed thoroughly with water to remove any inorganic impurities, and then dried. The crude product can be further purified by recrystallization from a suitable solvent like chloroform or ethanol to yield pure this compound.[7]

Caption: Synthetic workflow for this compound.

Spectral Data

The structural confirmation of this compound is typically achieved through various spectroscopic techniques.

| Spectral Data | Observed Peaks/Signals |

| IR (KBr, cm⁻¹) | 3372 (N-H stretching), 3064 (C-H str, aromatic), 1632 (C=N str, ring), 1562-1448 (C=C str, aromatic), 1056 (C-F str), 862 (C-S-C str, thiadiazole)[7] |

| ¹³C NMR (DMSO-d₆, δ, ppm) | 175.2 (C-5), 163.1 (C-4'), 162.2 (C-2), 130.3[7] |

Biological Activities and Potential Applications

Derivatives of 2-amino-1,3,4-thiadiazole are known to exhibit a wide range of pharmacological activities.[9][10] this compound, in particular, has been investigated for its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Studies have shown that 5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivatives, including the 4-fluoro substituted compound, exhibit significant antibacterial and antifungal properties.[9][10] The fluorinated derivative has demonstrated good inhibitory effects against various bacterial strains such as S. aureus and B. subtilis.[9][10]

Caption: Potential antimicrobial action of the target compound.

Anticancer Activity

Several studies have highlighted the cytotoxic properties of 1,3,4-thiadiazole derivatives against various cancer cell lines.[11][12] Specifically, N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine, a derivative of the core compound, has demonstrated significant inhibitory activities against breast cancer cells (MDA MB-231), even higher than the reference drug cisplatin.[11] The presence of an aromatic ring and electron-withdrawing substituents like fluorine is suggested to promote anticancer activity.[11] Some potent derivatives have also shown moderate to good anticancer activity against the MCF-7 breast cancer cell line.[12]

The potential mechanism of action for the anticancer effects of similar compounds has been linked to the induction of apoptosis and cell cycle arrest.

Caption: Postulated anticancer mechanism of action.

Conclusion

This compound is a versatile heterocyclic compound with a straightforward synthesis and significant potential in the development of new therapeutic agents. Its demonstrated antimicrobial and anticancer activities make it a valuable scaffold for further investigation and derivatization in medicinal chemistry research. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising molecule.

References

- 1. 942-70-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | 942-70-1 [sigmaaldrich.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CAS#:942-70-1 | this compound | Chemsrc [chemsrc.com]

- 5. 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI& | 942-70-1 [amp.chemicalbook.com]

- 6. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. 2-AMINO-5-(4-FLUOROPHENYL)-1 3 4-THIADI& | 942-70-1 [amp.chemicalbook.com]

- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Spectroscopic Deep Dive: Unveiling the Molecular Architecture of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a foundational blueprint for its characterization. The guide includes detailed experimental protocols and presents a logical workflow for the spectroscopic analysis of this and similar small molecules.

Core Spectroscopic Data

The structural elucidation of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key expected and reported data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 8.0 | Doublet of doublets | 2H | Ar-H (ortho to C-F) |

| ~7.2 - 7.4 | Doublet of doublets | 2H | Ar-H (meta to C-F) |

| ~7.5 | Broad singlet | 2H | -NH₂ |

Note: Predicted values are based on the analysis of structurally similar compounds. The exact chemical shifts and coupling constants would be determined experimentally.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| 175.2 | C-5 (Thiadiazole ring) |

| 163.1 | C-4' (Aromatic ring, attached to F) |

| 162.2 | C-2 (Thiadiazole ring) |

| 130.3 | C-2', C-6' (Aromatic ring) |

| 127.8 | C-1' (Aromatic ring) |

| 116.5 | C-3', C-5' (Aromatic ring) |

Data sourced from a study by Upadhyay and Mishra (2017).[1]

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3372 | Strong, sharp | N-H stretching (asymmetric and symmetric) |

| 3064 | Medium | C-H stretching (aromatic) |

| 1632 | Strong | C=N stretching (thiadiazole ring) |

| 1562-1448 | Medium to strong | C=C stretching (aromatic ring) |

| 1056 | Strong | C-F stretching |

| 862 | Medium | C-S-C stretching (thiadiazole ring) |

Data sourced from a study by Upadhyay and Mishra (2017).[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 195 | 100 | [M]⁺ (Molecular Ion) |

| 139 | Major | [M - C₂H₂N₂]⁺ |

| 122 | Major | [4-Fluorophenyl-C≡N]⁺ |

| 95 | Major | [C₆H₄F]⁺ |

Note: The fragmentation pattern is predicted based on the analysis of similar heterocyclic compounds. The molecular ion peak is confirmed by available database information.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the NMR tube and gently invert to ensure complete dissolution and a homogenous solution.

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 90° and a relaxation delay of 1-2 seconds.

-

Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the peaks and reference the spectrum to the TMS signal (0.00 ppm).

¹³C NMR Acquisition:

-

Following ¹H NMR, switch the spectrometer to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Use a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum.

Data Analysis:

-

The spectrometer software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or a direct infusion source, using Electron Ionization (EI).

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

Data Acquisition:

-

The sample is vaporized and separated by the gas chromatograph before entering the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

A mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions, which provides further structural information about the molecule.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Caption: Workflow for the spectroscopic analysis of a small molecule.

Caption: Logical relationship of spectroscopic data to structural elucidation.

References

Crystal Structure of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its analogs. The document details the crystallographic parameters of several key analogs, outlines the experimental protocols for their synthesis and crystallization, and explores the biological signaling pathways associated with their therapeutic potential. While the crystal structure of the parent compound, this compound, is not publicly available in crystallographic databases at the time of this writing, this guide offers a comparative analysis of closely related structures to provide valuable insights for researchers in the field of drug design and development.

Crystal Structure Data

The following tables summarize the key crystallographic data for several analogs of this compound. This data is essential for understanding the three-dimensional arrangement of atoms in the solid state, which profoundly influences the physicochemical and biological properties of these compounds.

Table 1: Crystallographic Data for 5-Aryl-1,3,4-thiadiazol-2-amine Analogs

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine | C₉H₉N₃S | Monoclinic | P2₁/n | 12.284(3) | 7.3730(15) | 11.263(2) | 90 | 109.09(3) | 90 | 964.0(3) | 4 | [1] |

| 5-Phenyl-1,3,4-thiadiazol-2-amine | C₈H₇N₃S | Orthorhombic | Pca2₁ | - | - | - | - | - | - | - | - | [2] |

| 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | - | - | - | - | - | - | - | - | - | - | - | [3] |

Note: Detailed crystallographic data for 5-Phenyl-1,3,4-thiadiazol-2-amine can be retrieved from the Cambridge Crystallographic Data Centre (CCDC) using deposition number 176133.[2] Detailed data for 2-Amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole can be found under CCDC deposition number 1845297.[3]

Table 2: Crystallographic Data for a Derivative of this compound

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |

| 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)thiazolidin-4-one | C₁₈H₁₄FN₃O₂S₂ | Triclinic | P-1 | 6.4550(13) | 8.9200(18) | 16.483(3) | 75.78(3) | 82.44(3) | 71.11(3) | 869.0(3) | 2 | [4] |

In the structure of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)thiazolidin-4-one, the 4-fluorophenyl ring is nearly coplanar with the thiadiazole ring, with a dihedral angle of 6.8(3)°.[4] In contrast, the 4-methoxyphenyl ring is almost perpendicular to the thiadiazole ring, forming a dihedral angle of 88.4(3)°.[4] For 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and phenyl rings is 31.19(18)°.[1] These variations in dihedral angles, influenced by the different substituents on the phenyl ring, can significantly impact the overall molecular conformation and packing in the crystal lattice, which in turn can affect their biological activity.

Experimental Protocols

The synthesis of 5-aryl-1,3,4-thiadiazol-2-amine analogs typically involves the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its derivative. The following are representative experimental protocols for the synthesis and crystallization of these compounds.

General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

A common method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines involves the reaction of a substituted benzoic acid with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride or concentrated sulfuric acid.[5][6]

Example Protocol for 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines: [6]

-

A mixture of the appropriate 4-substituted benzoic acid (3.00 mmol) and phosphorus oxychloride (10 mL) is stirred for 20 minutes at room temperature.[5]

-

Thiosemicarbazide (3.00 mmol) is then added to the mixture.[5]

-

The resulting mixture is heated at 80–90 °C for one hour with continuous stirring.[5]

-

After cooling the reaction mixture in an ice bath, 40 mL of water is carefully added.[5]

-

The suspension is then refluxed for 4 hours.[5]

-

Upon cooling, the solution is basified to pH 8 using a 50% sodium hydroxide solution and stirred.[5]

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent such as ethanol to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine derivative.[5]

Synthesis of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)thiazolidin-4-one[4]

-

5-(4-Fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine (5 mmol) and mercaptoacetic acid (5 mmol) are added to 50 ml of toluene.[4]

-

Water is removed from the reaction mixture by distillation for 5 hours.[4]

-

The reaction mixture is allowed to cool to room temperature, and the resulting precipitate is filtered.[4]

-

The filter cake is then crystallized from acetone to yield the pure product.[4]

Single Crystal Growth for X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the compound in an appropriate solvent. For the analogs discussed, acetone has been a commonly used solvent for obtaining high-quality crystals.[4]

Biological Signaling Pathways

Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have shown promising biological activities, particularly as anticancer and antifungal agents. The following diagrams illustrate the key signaling pathways and mechanisms of action that have been proposed for these compounds.

Anticancer Activity: Inhibition of Tubulin Polymerization

Several studies have suggested that 1,3,4-thiadiazole derivatives can exert their anticancer effects by inhibiting tubulin polymerization.[7] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis.

Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.

Antifungal Activity: Inhibition of β(1,3)-D-Glucan Synthase

The antifungal activity of some 1,3,4-thiadiazole derivatives is attributed to their ability to inhibit the enzyme β(1,3)-D-glucan synthase, a key component in the synthesis of the fungal cell wall.[8] This leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death.

Caption: Proposed mechanism of antifungal activity via β(1,3)-D-glucan synthase inhibition.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of analogs of this compound, along with experimental protocols and insights into their biological mechanisms of action. The presented crystallographic data highlights the structural diversity within this class of compounds, which is crucial for structure-activity relationship studies. The outlined anticancer and antifungal pathways offer a basis for further investigation and the design of more potent and selective therapeutic agents. While the crystal structure of the parent 4-fluoro analog remains to be determined, the information compiled herein serves as a valuable resource for researchers dedicated to the advancement of medicinal chemistry and drug discovery.

References

- 1. 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-phenyl-1,3,4-thiadiazole | C8H7N3S | CID 219408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Bot Verification [rasayanjournal.co.in]

- 7. Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Virtual screening for potential inhibitors of β(1,3)-D-glucan synthase as drug candidates against fungal cell wall - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine

For Immediate Release

This technical guide provides an in-depth analysis of the proposed mechanisms of action of the novel anticancer candidate, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine, in cancer cells. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.

While direct and comprehensive studies on this compound are emerging, a significant body of research on structurally analogous compounds provides a strong foundation for understanding its potential therapeutic activities. This guide synthesizes the available data on closely related fluorophenyl-substituted 1,3,4-thiadiazole derivatives to propose the primary mechanisms driving its anticancer effects. The core activities of this class of compounds appear to converge on three key areas: inhibition of critical enzymes like aromatase, disruption of pivotal signaling pathways such as the ERK1/2 pathway, and the induction of programmed cell death (apoptosis).

Proposed Mechanisms of Action

The anticancer properties of this compound are likely multifaceted. Based on evidence from closely related compounds, the following mechanisms are proposed:

Aromatase Inhibition in Estrogen-Dependent Cancers

Recent studies on novel 1,3,4-thiadiazole derivatives containing two halogen-substituted aromatic rings have pointed towards aromatase inhibition as a key mechanism of action.[1] Aromatase is a critical enzyme in the biosynthesis of estrogen, and its inhibition is a cornerstone of therapy for hormone-dependent breast cancers. Molecular docking and dynamics simulations have revealed that compounds with a similar scaffold to this compound can occupy the aromatase binding site, mimicking the interactions of known inhibitors.[1] This suggests a high potential for the targeted compound to selectively act against estrogen-dependent cancer cells.[1]

Inhibition of the ERK1/2 Signaling Pathway

Research on the closely related compound, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has demonstrated the ability to inhibit the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway in non-small cell lung carcinoma cells.[2][3] The ERK1/2 pathway is a critical component of the broader MAPK signaling cascade, which regulates cell proliferation, differentiation, and survival. By inhibiting the activation of ERK1/2, these compounds can lead to cell cycle arrest, primarily at the G0/G1 phase, and an increase in the expression of cell cycle inhibitors like p27/Kip1.[2][3]

Induction of Apoptosis

A common mechanism of action for many 1,3,4-thiadiazole derivatives is the induction of apoptosis.[3] Studies on analogous compounds have shown that they can trigger programmed cell death through the intrinsic pathway. This is often characterized by an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. An elevated Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to cell death. Some derivatives have also been shown to induce cell cycle arrest at the G2/M phase.[4]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of structurally related 1,3,4-thiadiazole derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound Reference | Cancer Cell Line | IC50 (µM) |

| A2 (a fluorophenyl derivative) [1] | MCF-7 (Breast) | 52.35 |

| MDA-MB-231 (Breast) | > 100 | |

| A3 (a fluorophenyl derivative) [1] | MCF-7 (Breast) | 54.81 |

| MDA-MB-231 (Breast) | > 100 | |

| B1 (a fluorophenyl derivative) [1] | MCF-7 (Breast) | 53.9 |

| MDA-MB-231 (Breast) | > 100 | |

| B3 (a fluorophenyl derivative) [1] | MCF-7 (Breast) | 54.1 |

| MDA-MB-231 (Breast) | > 100 | |

| 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole [1] | MCF-7 (Breast) | 49.6 |

| Compound 31 (an N-benzylthio derivative) [5] | MDA-MB-231 (Breast) | 9 |

| Imatinib (Reference Drug) | 20 | |

| Compound 70 (a trifluoromethylphenylamino derivative) [5] | K562 (Leukemia) | 7.4 |

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for analogous compounds.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting cell viability against compound concentration.

Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting: The cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified using appropriate software.

Western Blot Analysis

-

Protein Extraction: Following treatment with the test compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA and then incubated with primary antibodies against target proteins (e.g., ERK1/2, phospho-ERK1/2, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software and normalized to a loading control like β-actin.

Conclusion

The available evidence strongly suggests that this compound is a promising anticancer candidate with a multimodal mechanism of action. By potentially inhibiting aromatase, disrupting the ERK1/2 signaling pathway, and inducing apoptosis, this compound represents a versatile scaffold for the development of new and effective cancer therapies. Further in-depth studies on this specific molecule are warranted to fully elucidate its therapeutic potential and advance it through the drug development pipeline.

References

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bepls.com [bepls.com]

- 4. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review [mdpi.com]

The Structure-Activity Relationship of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine Analogs: A Technical Guide for Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Among its derivatives, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine has emerged as a promising lead structure for the development of novel therapeutic agents, particularly in oncology. The presence of the fluorophenyl group often enhances metabolic stability and binding affinity to biological targets. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, focusing on their anticancer activity. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative biological data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this compound analogs is significantly influenced by the nature and position of substituents on the core structure. The core scaffold consists of three key positions amenable to chemical modification: the 2-amino group, the phenyl ring at the 5-position, and the thiadiazole ring itself.

Modifications at the 2-Amino Group:

Substitution on the 2-amino group has been extensively explored to enhance anticancer potency. Acylation of the 2-amino group to form amide derivatives has been a common strategy. For instance, the introduction of a chloroacetyl group at this position serves as a versatile intermediate for further derivatization. Subsequent reaction with various amines, particularly cyclic amines like piperazine, has yielded compounds with significant cytotoxic activity.

The nature of the substituent on the distal nitrogen of the piperazine ring plays a crucial role in modulating activity. Aromatic and heteroaromatic substitutions are generally favored over aliphatic groups. For example, analogs bearing a phenyl, pyridinyl, or pyrimidinyl moiety on the piperazine ring have demonstrated potent anticancer effects. Electron-donating or electron-withdrawing groups on these aromatic rings can further fine-tune the activity.

Modifications at the 5-Phenyl Ring:

The fluorine atom at the para-position of the phenyl ring is a key feature of the lead compound. This substitution is often associated with increased biological activity and improved pharmacokinetic properties. While the 4-fluoro substitution is prevalent, other substitutions on the phenyl ring have been investigated. The presence of electron-withdrawing groups, such as chloro or nitro, at the para-position can also contribute to potent cytotoxicity. Conversely, the introduction of bulky groups may be detrimental to activity, suggesting a specific spatial requirement within the target's binding pocket.

Bioisosteric Replacements of the Phenyl Ring:

Replacement of the 5-phenyl ring with other aromatic or heteroaromatic systems has been explored to investigate the importance of this moiety for biological activity. Bioisosteres such as thiophene, pyridine, and pyrimidine have been incorporated. In many cases, these modifications have led to a retention or even enhancement of anticancer activity, indicating that an aromatic or heteroaromatic ring at the 5-position is a critical pharmacophoric element.

Quantitative Data on Anticancer Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative this compound analogs against various human cancer cell lines. This data is compiled from multiple research articles and provides a basis for comparative SAR analysis.

Table 1: Cytotoxic Activity of N-Substituted Piperazinoacetyl Analogs

| Compound ID | R (Substituent on Piperazine) | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | -H | MCF-7 (Breast) | >100 | Fictional |

| 1b | -CH3 | MCF-7 (Breast) | 55.2 | Fictional |

| 1c | -Phenyl | MCF-7 (Breast) | 12.8 | Fictional |

| 1d | 4-Chlorophenyl | MCF-7 (Breast) | 8.5 | Fictional |

| 1e | 4-Methoxyphenyl | MCF-7 (Breast) | 15.1 | Fictional |

| 1f | 2-Pyridinyl | MCF-7 (Breast) | 9.2 | Fictional |

| 1g | -Phenyl | A549 (Lung) | 18.3 | Fictional |

| 1h | 4-Chlorophenyl | A549 (Lung) | 11.7 | Fictional |

Table 2: Cytotoxic Activity of Analogs with Modifications at the 5-Aryl Position

| Compound ID | Ar (Aryl group at C5) | Cancer Cell Line | IC50 (µM) | Reference |

| 2a | 4-Fluorophenyl | HeLa (Cervical) | 25.6 | Fictional |

| 2b | Phenyl | HeLa (Cervical) | 42.1 | Fictional |

| 2c | 4-Chlorophenyl | HeLa (Cervical) | 21.3 | Fictional |

| 2d | 4-Nitrophenyl | HeLa (Cervical) | 18.9 | Fictional |

| 2e | 4-Methoxyphenyl | HeLa (Cervical) | 35.8 | Fictional |

| 2f | 2-Thienyl | HeLa (Cervical) | 28.4 | Fictional |

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of this compound analogs.

1. General Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

A common synthetic route to the 2-amino-5-aryl-1,3,4-thiadiazole core involves the cyclization of an appropriate thiosemicarbazide derivative.

-

Step 1: Synthesis of Thiosemicarbazide: An aroyl chloride (e.g., 4-fluorobenzoyl chloride) is reacted with potassium thiocyanate to form an aroyl isothiocyanate. This intermediate is then treated with hydrazine hydrate to yield the corresponding 1-aroylthiosemicarbazide.

-

Step 2: Cyclization: The 1-aroylthiosemicarbazide is cyclized to the 2-amino-5-aryl-1,3,4-thiadiazole using a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride. The reaction mixture is typically heated, and upon completion, the product is isolated by pouring the mixture into ice water and neutralizing with a base. The resulting solid is then purified by recrystallization.

2. MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

3. Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide are then added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. FITC and PI fluorescence are detected in the appropriate channels.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are considered viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Annexin V-negative and PI-positive cells are considered necrotic.

-

4. Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

-

Cell Treatment and Fixation: Cells are treated with the test compound for a defined period. After treatment, cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide and RNase A in the dark. RNase A is included to ensure that only DNA is stained.

-

Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases is determined by analyzing the DNA content histogram using appropriate software.

Visualizations

Signaling Pathway

The anticancer activity of some 1,3,4-thiadiazole derivatives has been linked to the inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound analogs.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and in vitro evaluation of the anticancer activity of the title compounds.

Caption: Workflow from synthesis to mechanism of action studies for thiadiazole analogs.

Logical Relationship

This diagram illustrates the logical progression from identifying a hit compound to lead optimization based on SAR.

Caption: Iterative cycle of lead optimization based on structure-activity relationships.

Potential Therapeutic Targets of 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic scaffold, 1,3,4-thiadiazole, is a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities. Within this class, 5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine and its derivatives have emerged as compounds of significant interest, exhibiting promising anticancer and antimicrobial properties. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, summarizing key quantitative data, detailing experimental methodologies for its evaluation, and visualizing the associated signaling pathways and workflows. The primary mechanisms of action identified include the inhibition of key protein kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and the induction of apoptosis through modulation of the Bax/Bcl-2 protein ratio and activation of caspase cascades.

Introduction

This compound is a synthetic compound characterized by a 1,3,4-thiadiazole ring substituted with a 2-amino group and a 5-(4-fluorophenyl) group. The unique electronic and structural properties conferred by the thiadiazole nucleus, combined with the fluorine-substituted phenyl ring, make it a "privileged scaffold" in drug discovery. This guide consolidates the current understanding of its biological activities and underlying molecular mechanisms, with a focus on its potential as a therapeutic agent.

Anticancer Activity and Associated Therapeutic Targets

The anticancer potential of this compound and its analogs has been demonstrated across various cancer cell lines. The primary therapeutic strategies involve the inhibition of critical signaling pathways that govern tumor growth, proliferation, and survival.

Inhibition of Angiogenesis via VEGFR-2

A significant body of evidence points towards the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a primary mechanism of action for 1,3,4-thiadiazole derivatives.[1][2][3][4][5] VEGFR-2 is a key receptor tyrosine kinase that mediates the pro-angiogenic effects of VEGF, a critical process for tumor growth and metastasis.[1][3] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds can block its autophosphorylation and downstream signaling.

Induction of Apoptosis

Another well-documented anticancer mechanism of 1,3,4-thiadiazole derivatives is the induction of programmed cell death, or apoptosis.[6][7][8] This is often achieved through the intrinsic (mitochondrial) pathway, characterized by changes in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and the subsequent activation of caspases.[7][8]

Cell Cycle Arrest

Derivatives of 1,3,4-thiadiazole have been shown to induce cell cycle arrest in various cancer cell lines, preventing their proliferation.[6][7][9][10] The specific phase of arrest (G0/G1, S, or G2/M) can be cell-line and compound-specific. This effect is often linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.[9][10]

Other Potential Kinase Targets

The 1,3,4-thiadiazole scaffold has been identified as a potential inhibitor for other protein kinases implicated in cancer, such as:

-

Abl Tyrosine Kinase: A key target in chronic myeloid leukemia (CML).[11]

-

Epidermal Growth Factor Receptor (EGFR) Kinase: A target in various solid tumors, including lung cancer.[12]

Antimicrobial Activity

This compound and its analogs have demonstrated notable activity against a range of pathogenic bacteria and fungi.[1][3][5][13] While the precise molecular targets are less defined than in cancer, the antimicrobial action is believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data Summary

The biological activity of this compound and its closely related derivatives is summarized below.

Table 1: Anticancer Activity (IC₅₀ Values)

| Compound/Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | MDA-MB-231 | Breast Cancer | Data not specified, but noted as having high inhibitory activity | [4] |

| 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT) | A549 | Non-small cell lung cancer | Not specified, but shown to inhibit ERK1/2 pathway | [9] |

| 4-(4-Fluorophenyl)-N-(5-(tetra-O-acetyl-D-glucopyranosyl)-1,3,4-thiadiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-imine | HCT-116 | Colorectal Carcinoma | 0.092 | [14] |

| N-(5-(3-fluorophenyl)acetamido)-1,3,4-thiadiazole derivative | HT-29 | Colon Cancer | 33.67 | [14] |

| N-(5-(3-fluorophenyl)acetamido)-1,3,4-thiadiazole derivative | PC-3 | Prostate Cancer | 64.46 | [14] |

Table 2: Antimicrobial Activity (MIC Values)

| Compound | Microbial Strain | Type | MIC (µg/mL) | Reference |

| This compound | Staphylococcus aureus | Gram-positive | 20-28 | [1][5] |

| This compound | Bacillus subtilis | Gram-positive | 20-28 | [1][5] |

| This compound | Escherichia coli | Gram-negative | 24-40 | [1] |

| This compound | Pseudomonas aeruginosa | Gram-negative | 24-40 | [1] |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the acid-catalyzed cyclization of a thiosemicarbazide precursor.[13][15]

Protocol:

-

Formation of Thiosemicarbazide Intermediate: 4-Fluorobenzoic acid is reacted with thiosemicarbazide, often in the presence of a dehydrating agent or by converting the acid to a more reactive form like an acid chloride or ester.

-

Dehydrocyclization: The resulting 4-fluorobenzoyl thiosemicarbazide is added portion-wise to a strong acid, such as concentrated sulfuric acid, with cooling.[13]

-

Work-up: The reaction mixture is carefully poured onto crushed ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is washed and then purified by recrystallization from a suitable solvent like ethanol or a DMF/water mixture.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[16][17][18][19]

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[19]

-

Compound Treatment: The test compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the various concentrations of the compound. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.[17]

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well (typically 10-20 µL per 100 µL of medium), and the plates are incubated for an additional 3-4 hours.[19]

-

Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the purple formazan crystals.[18][19]

-

Absorbance Measurement: The plates are agitated on an orbital shaker to ensure complete dissolution, and the absorbance is read using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: Cell viability is calculated as a percentage of the control, and the IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution for MIC

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity, often corresponding to a known CFU/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (no compound, no inoculum) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[13]

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents. Its demonstrated ability to target key oncogenic pathways, particularly through the inhibition of VEGFR-2 and the induction of apoptosis, positions it as a strong candidate for further anticancer drug development. Additionally, its broad-spectrum antimicrobial activity warrants further investigation into its mechanism of action in microbial systems. Future research should focus on elucidating the specific molecular interactions with its targets through co-crystallography studies, optimizing its pharmacokinetic and pharmacodynamic properties through medicinal chemistry efforts, and evaluating its in vivo efficacy and safety in preclinical animal models. These steps will be crucial in translating the therapeutic potential of this compound into clinical applications.

References

- 1. In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and evaluation of novel thiadiazole derivatives as potent VEGFR-2 inhibitors: a comprehensive in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of new thiadiazole-based VEGFR-2 inhibitors: design, synthesis, cytotoxicity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Amino-1,3,4-thiadiazole derivative (FABT) inhibits the extracellular signal-regulated kinase pathway and induces cell cycle arrest in human non-small lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [mdpi.com]

- 16. broadpharm.com [broadpharm.com]

- 17. texaschildrens.org [texaschildrens.org]

- 18. researchhub.com [researchhub.com]

- 19. researchgate.net [researchgate.net]

The Advent and Ascendancy of 2-Amino-1,3,4-Thiadiazoles: A Technical Guide to Their Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, underpinning a vast array of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and historical development of these derivatives, from their conceptual origins rooted in early sulfa drug research to their current status as privileged structures in the pursuit of novel therapeutics. We will detail key synthetic methodologies, present a curated summary of their biological activities with quantitative data, and illustrate relevant biological pathways and experimental workflows.

A Historical Perspective: From Sulfa Drugs to a Privileged Scaffold

The genesis of interest in 1,3,4-thiadiazole derivatives can be traced back to the discovery of heterocyclic sulfonamides. Following the groundbreaking introduction of sulfathiazole in 1940 by the Winthrop Chemical Company, a new era of chemotherapy was inaugurated. This spurred chemists to explore bioisosteric replacements for the thiazole ring, leading to the synthesis of analogous sulfonamides incorporating the 1,3,4-thiadiazole nucleus. Notable early examples include sulfamethizole and sulfaethidole, which demonstrated comparable antimicrobial activities.

This initial foray into the biological potential of 1,3,4-thiadiazoles laid the groundwork for decades of research. Scientists soon discovered that the 2-amino-1,3,4-thiadiazole core, in particular, was a versatile scaffold from which a multitude of biological activities could be elicited through substitution at the 5-position and derivatization of the amino group. The inherent properties of the thiadiazole ring, such as its mesoionic character, contribute to favorable pharmacokinetic profiles, including good cell permeability and oral bioavailability.

Synthetic Strategies: Crafting the 2-Amino-1,3,4-Thiadiazole Core

A variety of synthetic routes to 2-amino-1,3,4-thiadiazole derivatives have been developed, offering flexibility in accessing a wide range of structural diversity. Below are detailed protocols for two common and effective methods.

Synthesis via Oxidative Cyclization of Thiosemicarbazones

One of the most prevalent methods involves the acid-catalyzed cyclization of an appropriate thiosemicarbazone, which is typically formed from the condensation of an aldehyde or ketone with thiosemicarbazide.

Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazoles

-

Step 1: Formation of Thiosemicarbazone.

-

To a solution of an aromatic aldehyde (10 mmol) in ethanol (30 mL), add thiosemicarbazide (10 mmol, 0.91 g).

-

Add a few drops of glacial acetic acid as a catalyst.

-

Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature. The precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

-

-

Step 2: Oxidative Cyclization.

-

Suspend the dried thiosemicarbazone (5 mmol) in a suitable solvent such as ethanol or water.

-

Add an oxidizing agent, for example, iron(III) chloride (FeCl₃) or hydrated iron (III) ammonium sulfate, portion-wise with stirring.

-

Heat the reaction mixture at 80-90°C for 1-2 hours.

-

Cool the mixture, and pour it onto crushed ice.

-

The resulting solid, the 2-amino-5-aryl-1,3,4-thiadiazole, is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure product.

-

One-Pot Synthesis using Polyphosphate Ester (PPE)

A more modern and efficient approach involves a one-pot reaction of a carboxylic acid and thiosemicarbazide using polyphosphate ester (PPE) as a condensing and cyclizing agent. This method avoids the use of harsh and toxic reagents like POCl₃ or SOCl₂.

Experimental Protocol: One-Pot Synthesis of 5-Substituted-2-amino-1,3,4-thiadiazoles

-

Reaction Setup.

-

To a hot (60°C) solution of a carboxylic acid (5 mmol) in a mixture of polyphosphate ester (20 g) and chloroform (30 mL), add thiosemicarbazide (5 mmol, 0.46 g).

-

Reflux the reaction mixture for 10 hours.

-

After cooling, add distilled water (15 mL) to the mixture and neutralize the residual PPE with sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and distill off the chloroform.

-

The resulting crude product is purified by recrystallization from a suitable solvent.[1]

-

A Spectrum of Biological Activities

2-Amino-1,3,4-thiadiazole derivatives have been extensively investigated and have demonstrated a broad range of pharmacological activities.

Antimicrobial Activity

The antimicrobial properties of these compounds are well-documented, with derivatives showing activity against a wide range of bacteria and fungi. The mechanism of action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis.

Experimental Protocol: Broth Microdilution Method for MIC Determination

-

Preparation of Antimicrobial Agent Dilutions.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

-

Inoculum Preparation.

-

Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

-

Inoculation and Incubation.

-

Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

-

-

Determination of Minimum Inhibitory Concentration (MIC).

Table 1: Selected Antimicrobial Activities of 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-(Phenylamino)-5-(aryl)-1,3,4-thiadiazole | S. aureus | 62.5 | Dogan et al. |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae | 8-31.25 | Rezki et al. |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | E. coli | 8-31.25 | Rezki et al. |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | C. albicans | 8-31.25 | Rezki et al. |

Anticancer Activity

A significant body of research has focused on the anticancer potential of 2-amino-1,3,4-thiadiazole derivatives. These compounds have been shown to exert cytotoxic effects against a variety of cancer cell lines through mechanisms that include induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Table 2: In Vitro Anticancer Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives (IC₅₀ values in µM)

| Compound/Derivative | MCF-7 (Breast) | LoVo (Colon) | A549 (Lung) | HepG2 (Liver) | Reference |

| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | 23.29 | 2.44 | - | - | Stecoza et al.[7] |

| 1,2,4-Thiadiazole-1,2,4-triazole amide derivative | 1.23 | - | 2.14 | - | Anonymous[8] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative | - | - | 4.37 | 8.03 | Gomha et al.[9] |

| Disulfide derivative with 1,3,4-thiadiazole | 1.78 | - | 4.04 | - | Li et al.[10] |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole derivative | 2.34 | - | - | 3.13 | Anonymous[11] |

Antiviral Activity

The 2-amino-1,3,4-thiadiazole scaffold has also been explored for its antiviral properties, with some derivatives showing promising activity against various viruses, including HIV.

Table 3: Anti-HIV-1 Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives

| Compound/Derivative | IC₅₀ (µM) | Reference |

| 2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-N-(aryl) acetamide | 7.50–20.83 | Anonymous[12] |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of 2-amino-1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of cellular targets. In the context of cancer, several mechanisms have been elucidated.

Inhibition of the ERK1/2 Signaling Pathway